1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea is an organic compound that features a urea linkage between a difluorobenzyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with isocyanate derivatives of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea linkage or other functional groups.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1H-indol-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the difluorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)thiourea: Contains a thiourea linkage, which can alter its chemical and biological properties.
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)amide: Features an amide linkage, providing different reactivity and interaction profiles.
Uniqueness
1-(2,6-Difluorobenzyl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of a difluorobenzyl group and an indole moiety linked by a urea bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-3-6-13(18)11(12)8-20-16(22)21-15-9-19-14-7-2-1-4-10(14)15/h1-7,9,19H,8H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYCGLZXOOVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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